(6-fluoro-4H-1,3-benzodioxin-8-yl)methanol
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Overview
Description
(6-fluoro-4H-1,3-benzodioxin-8-yl)methanol: is an organic compound with the molecular formula C9H9FO3 and a molecular weight of 184.16 g/mol . This compound is characterized by the presence of a fluorine atom, a benzodioxin ring, and a methanol group. It is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol typically involves the reaction of appropriate precursors under controlled conditionsSpecific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity .
Chemical Reactions Analysis
Types of Reactions: (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to modify the benzodioxin ring or the fluorine atom.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of reduced benzodioxin derivatives.
Substitution: Formation of substituted benzodioxin compounds.
Scientific Research Applications
Chemistry: (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is used in the development of new materials .
Biology: In biological research, this compound is used to study the effects of fluorinated benzodioxin derivatives on biological systems. It can be used to investigate enzyme interactions and receptor binding .
Medicine: Its unique structure makes it a candidate for the development of new therapeutic agents .
Industry: In industrial applications, this compound can be used in the development of specialty chemicals and materials. Its fluorinated structure imparts unique properties that can be exploited in various industrial processes .
Mechanism of Action
The mechanism of action of (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol involves its interaction with specific molecular targets. The fluorine atom and benzodioxin ring play crucial roles in its binding affinity and selectivity. The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
- (8-Methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methanol
- (7-Methoxy-1,3-benzodioxol-5-yl)methanol
- (6-Fluoro-4H-1,3-benzodioxin-8-yl)methanamine
Uniqueness: (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol is unique due to the presence of a fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound in research and development .
Properties
IUPAC Name |
(6-fluoro-4H-1,3-benzodioxin-8-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c10-8-1-6(3-11)9-7(2-8)4-12-5-13-9/h1-2,11H,3-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLADDVZIEBXWQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C(=CC(=C2)F)CO)OCO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10381599 |
Source
|
Record name | (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10381599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
306934-89-4 |
Source
|
Record name | 6-Fluoro-4H-1,3-benzodioxin-8-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=306934-89-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (6-fluoro-4H-1,3-benzodioxin-8-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10381599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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